molecular formula C11H14O4 B7872704 4-(4-Hydroxybutoxy)benzoic acid

4-(4-Hydroxybutoxy)benzoic acid

Cat. No. B7872704
M. Wt: 210.23 g/mol
InChI Key: BCKHIISQSLMSEW-UHFFFAOYSA-N
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Patent
US04543952

Procedure details

In a 22 liter stirred reactor, 1.16 kilograms of p-hydroxy-benzoic acid (M.W. 138) in 4 liters of water are neutralized by the addition of 0.5 liter of 40% aqueous sodium hydroxide. The temperature is adjusted to 50° C. and over a period of one hour, 1200 milliliters of 4-bromobutyl acetate are slowly added. The temperature is then raised to 90° C.+10° C. and the hot reaction mixture kept at pH 10 by continuous titration with a 40% sodium hydroxide solution. When no change in pH is noted for a period of 45 minutes the reaction is considered complete, an additional liter of water is then added, and sufficient 40% sodium hydroxide solution to raise the pH to 11. While still hot, concentrated hydrochloric acid is added in large enough quantities to lower the pH to 1.2. The mixture is allowed to cool overnight while stirring and the precipitate collected on a filter. The precipitate is then thoroughly washed with water to remove excess acid until the wash has attained a pH of at least 5. The precipitate is then dried and dissolved in hot methanol (15% solution), and the solution filtered to remove any insolubles (usually about 6-7%). While the clear methanol solution is still hot, hot water is added to adjust the solvent ratio to 10:1 methanol/water, and set aside to let the product crystallize out overnight yielding p-(4-hydroxy-n-butoxy)benzoic acid having a melting point of 146°-148° C.
Quantity
1.16 kg
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+].C([O:16][CH2:17][CH2:18][CH2:19][CH2:20]Br)(=O)C.Cl>O>[OH:16][CH2:17][CH2:18][CH2:19][CH2:20][O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.16 kg
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
0.5 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
1200 mL
Type
reactant
Smiles
C(C)(=O)OCCCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
In a 22 liter stirred reactor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
When no change in pH is noted for a period of 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
the precipitate collected on a filter
WASH
Type
WASH
Details
The precipitate is then thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
to remove excess acid until the wash
CUSTOM
Type
CUSTOM
Details
The precipitate is then dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot methanol (15% solution)
FILTRATION
Type
FILTRATION
Details
the solution filtered
CUSTOM
Type
CUSTOM
Details
to remove any insolubles (usually about 6-7%)
ADDITION
Type
ADDITION
Details
hot water is added
CUSTOM
Type
CUSTOM
Details
crystallize out overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCCCOC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.